1-(1-Phenyl-1H-pyrazol-5-YL)ethanone
Overview
Description
1-(1-Phenyl-1H-pyrazol-5-YL)ethanone is an organic compound with the molecular formula C11H10N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Result of Action
The molecular and cellular effects of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone’s action are currently under investigation. Preliminary studies suggest that it may have inhibitory activity against certain cell lines , but more research is needed to confirm these findings and understand the underlying mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Phenyl-1H-pyrazol-5-YL)ethanone can be synthesized through several methods. One common approach involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction typically occurs under acidic conditions, using reagents such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize similar synthetic routes but are optimized for higher yields and cost-efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenyl-1H-pyrazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Nitro or halogen-substituted pyrazoles.
Scientific Research Applications
1-(1-Phenyl-1H-pyrazol-5-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazol-5-YL)ethanone
- 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone
Uniqueness
1-(1-Phenyl-1H-pyrazol-5-YL)ethanone stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2-phenylpyrazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPLNUVMOGCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697919 | |
Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114998-59-3 | |
Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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